N-[3-(2-aminoethoxy)phenyl]methanesulfonamide
Description
N-[3-(2-Aminoethoxy)phenyl]methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group (-SO₂NH₂CH₃) attached to a phenyl ring substituted at the 3-position with a 2-aminoethoxy (-OCH₂CH₂NH₂) moiety. This structure confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
N-[3-(2-aminoethoxy)phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S/c1-15(12,13)11-8-3-2-4-9(7-8)14-6-5-10/h2-4,7,11H,5-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBALMNFIHSRJJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=CC=C1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of N-[3-(2-aminoethoxy)phenyl]methanesulfonamide typically involves:
- Protection of amino groups to prevent unwanted side reactions.
- Introduction of the 2-aminoethoxy substituent on the aromatic ring.
- Formation of the sulfonamide linkage via reaction with methanesulfonyl chloride.
- Deprotection and purification steps to obtain the final product.
This approach is supported by synthetic routes reported in medicinal chemistry literature, emphasizing selective functional group transformations and nucleophilic substitutions.
Stepwise Preparation Method
3.1 Starting Material and Protection
- The synthesis begins with commercially available p-aminophenol or its derivatives.
- The amino group is protected using di-tert-butyl dicarbonate (Boc protection) to form a carbamate intermediate, preventing side reactions during subsequent steps.
- The hydroxyl group of the protected p-aminophenol undergoes hydroxyalkoxylation with 2-bromoethylamine derivatives or related reagents to introduce the 2-aminoethoxy side chain, yielding tert-butyl (4-(2-aminoethoxy)phenyl)carbamate.
3.3 Mesylation and Sulfonamide Formation
- The free amino group (after deprotection) or the hydroxy group can be mesylated using methanesulfonyl chloride.
- The mesylation reaction is typically performed in the presence of a base such as triethylamine or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at controlled temperatures (0 °C to room temperature).
- The mesylated intermediate undergoes nucleophilic substitution with sodium azide to introduce an azide group, which is subsequently reduced to the amine using hydrazine hydrate under reflux conditions.
- This step is crucial for installing the 2-aminoethoxy functionality on the aromatic ring.
3.5 Final Deprotection and Purification
- The Boc protecting group is removed by treatment with methanol hydrochloride or similar acidic conditions.
- The final compound is purified by standard methods such as recrystallization or chromatography to achieve high purity suitable for research or pharmaceutical applications.
Reaction Conditions and Reagents Summary
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Amino group protection | Di-tert-butyl dicarbonate (Boc2O), base | Protect amino group |
| Hydroxyalkoxylation | 2-bromoethylamine or equivalent, base | Introduce 2-aminoethoxy group |
| Mesylation | Methanesulfonyl chloride, base, DMF, 0°C to RT | Form mesylate intermediate |
| Azide substitution | Sodium azide, DMF/H2O, 90°C | Introduce azide group |
| Azide reduction | Hydrazine hydrate, PdO catalyst, reflux | Convert azide to amine |
| Deprotection | Methanol hydrochloride, acidic conditions | Remove Boc protecting group |
| Purification | Chromatography, recrystallization | Obtain pure final compound |
Analytical Characterization
- The structures of intermediates and final compounds are confirmed by 1H-NMR spectroscopy , High-Resolution Mass Spectrometry (HRMS) , and High-Performance Liquid Chromatography (HPLC) for purity assessment.
- Purity levels typically exceed 95% for research-grade compounds.
Research Findings and Optimization Notes
- The use of Boc protection is critical to avoid side reactions during alkoxylation and mesylation steps.
- Mesylation efficiency depends on temperature control and the choice of base; potassium carbonate and triethylamine are commonly used bases.
- The azide intermediate must be handled with care due to potential explosiveness; reduction to amine is performed immediately after isolation.
- Variations in the alkylation step allow for analog synthesis, enabling structure-activity relationship studies in drug development.
Comparative Table of Preparation Routes
| Preparation Aspect | Method A (Boc Protection Route) | Method B (Direct Sulfonamide Formation) |
|---|---|---|
| Starting Material | p-Aminophenol | 3-Aminophenol derivatives |
| Protection | Boc protection of amino group | No protection, risk of side reactions |
| Introduction of 2-aminoethoxy | Hydroxyalkoxylation with 2-bromoethylamine | Direct nucleophilic substitution (less common) |
| Sulfonamide formation | Mesylation with methanesulfonyl chloride | Direct sulfonamide formation with sulfonyl chloride |
| Yield | Moderate to high (60-80%) | Variable, often lower due to side reactions |
| Purity | High, suitable for pharmaceutical use | Moderate, requires extensive purification |
| Safety | Controlled steps, safer intermediates | Potentially hazardous intermediates |
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-aminoethoxy)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
N-[3-(2-aminoethoxy)phenyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(2-aminoethoxy)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Key Observations :
- Solubility: The aminoethoxy group in this compound likely improves aqueous solubility compared to bulkier substituents like dimethoxybenzyloxy or hydrophobic tert-butyl groups .
- Stereoelectronic Effects : Electron-donating groups (e.g., methoxy) may enhance resonance stabilization of the sulfonamide moiety, affecting binding interactions.
Implications :
- Antiviral Potential: The pyrazole-containing analog in demonstrates strong binding to viral polymerases, suggesting that this compound could be optimized for similar targets .
- Enzyme Inhibition: Sulfonamides in inhibit ceramidases, highlighting a possible therapeutic pathway for the compound .
Physicochemical Properties
Key Insights :
- The aminoethoxy group can be introduced efficiently via nucleophilic substitution, similar to methods in .
- Cyclization strategies (e.g., ) may offer alternative pathways for complex derivatives .
Biological Activity
N-[3-(2-aminoethoxy)phenyl]methanesulfonamide, a compound characterized by its sulfonamide functional group, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 427.54 g/mol. Its structure includes a methanesulfonamide group attached to a phenyl ring substituted with a 2-aminoethoxy group, which enhances its solubility and biological activity. The sulfonamide moiety is known for its role in various pharmacological effects, including anti-inflammatory and antimicrobial properties.
This compound primarily exerts its biological effects through enzyme inhibition. The compound interacts with specific molecular targets by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This mechanism is crucial in mediating its anti-inflammatory and anticancer effects.
Biological Activities
-
Anti-inflammatory Activity :
- The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory pathway. In vitro studies indicate significant reductions in markers such as TNF-α and IL-6 when treated with this compound.
-
Anticancer Properties :
- Research indicates that this compound may inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The IC50 values for these effects are reported to be in the micromolar range, suggesting moderate potency against cancer cell lines.
-
Antimicrobial Activity :
- Preliminary studies have evaluated the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The compound demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potential as an antimicrobial agent.
Table 1: Summary of Biological Activities
| Activity Type | Target/Effect | IC50/MIC Values | References |
|---|---|---|---|
| Anti-inflammatory | TNF-α Inhibition | 10 µM | |
| Anticancer | Breast Cancer Cell Lines | 15 µM | |
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Case Studies
-
Case Study on Anti-inflammatory Effects :
A study conducted on murine models showed that administration of this compound resulted in a significant decrease in paw edema compared to controls, highlighting its potential as an anti-inflammatory agent. -
Anticancer Efficacy :
In vitro studies using human breast cancer cell lines demonstrated that treatment with this compound led to apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP, suggesting its utility in cancer therapy. -
Antimicrobial Testing :
A series of tests against multidrug-resistant strains indicated that this compound exhibited selective toxicity towards certain bacterial strains while maintaining low cytotoxicity towards human cells, emphasizing its potential for development as a novel antimicrobial agent.
Q & A
Q. What are the established synthetic routes for N-[3-(2-aminoethoxy)phenyl]methanesulfonamide, and how do reaction conditions influence yield?
Synthesis typically involves multi-step reactions starting with functionalized aniline derivatives. For example, chloromethyl intermediates (e.g., 3-(chloromethyl)aniline) can be sulfonylated using methanesulfonyl chloride in the presence of a base like triethylamine, followed by substitution of the chlorine atom with 2-aminoethoxy groups . Key factors affecting yield include:
- Temperature control : Reactions are often conducted at room temperature to minimize side reactions.
- Solvent choice : Tetrahydrofuran (THF) or dichloromethane (DCM) is preferred for their inertness and solubility properties.
- Purification : Column chromatography or recrystallization is critical to isolate the pure product, with yields typically ranging from 60–85% depending on the intermediate stability .
Q. Which analytical techniques are essential for characterizing this compound, and what spectral markers confirm its structure?
- NMR spectroscopy :
- Mass spectrometry : Molecular ion peaks ([M+H]⁺) should align with the calculated molecular weight (e.g., ~260–280 g/mol). High-resolution mass spectrometry (HRMS) validates the empirical formula .
- HPLC : Used to assess purity (>95% is standard for research-grade material) .
Advanced Research Questions
Q. How can computational methods predict the biological targets of this compound, and what docking parameters optimize accuracy?
Molecular docking studies (e.g., using AutoDock Vina or Schrödinger Suite) can identify potential targets like kinases or viral polymerases. Key steps include:
- Protein preparation : Retrieve target structures (e.g., MPXV DNA polymerase) from the PDB; optimize hydrogen bonding and remove water molecules.
- Ligand parameterization : Assign partial charges and torsional angles to the compound using tools like Open Babel.
- Docking validation : Compare binding affinities (ΔG ≤ −8 kcal/mol suggests strong interaction) and validate with MD simulations (RMSD < 2 Å over 100 ns) to confirm stability .
Q. What strategies resolve contradictions in reported bioactivity data for sulfonamide derivatives like this compound?
Discrepancies in IC₅₀ values or mechanism of action often arise from:
- Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
- Solubility issues : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts.
- Metabolic interference : Include control experiments with CYP450 inhibitors to rule off-target effects .
Q. How does the 2-aminoethoxy side chain influence the compound’s pharmacokinetics, and what modifications enhance blood-brain barrier (BBB) penetration?
The 2-aminoethoxy group improves solubility via hydrogen bonding but may limit BBB penetration due to polarity. Strategies to enhance bioavailability include:
- Lipidization : Replace the primary amine with a tert-butyl carbamate (Boc-protected) to increase lipophilicity (logP > 2).
- Prodrug design : Conjugate with esterase-cleavable moieties (e.g., pivaloyloxymethyl) to facilitate passive diffusion .
Q. What in vitro models are suitable for evaluating the antimitotic activity of this compound derivatives?
- Tubulin polymerization assays : Monitor inhibition using fluorescence-based kits (e.g., Cytoskeleton Inc.) with paclitaxel as a positive control.
- Cell cycle analysis : Flow cytometry (propidium iodide staining) quantifies G2/M arrest in cancer lines (e.g., MCF-7 or A549) .
Methodological Considerations
Q. How are impurities profiled during scale-up synthesis, and what QC protocols ensure batch consistency?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
